molecular formula C22H21F2N5O2 B10797968 2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine

2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine

Cat. No.: B10797968
M. Wt: 425.4 g/mol
InChI Key: WSXRPWJACRAQOI-UHFFFAOYSA-N
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Description

OSM-S-358 is a compound developed as part of the Open Source Malaria project, which aims to find new treatments for malaria through open-source collaboration. This compound belongs to a series of synthetic organic molecules designed to inhibit the growth of the malaria parasite, Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-358 involves multiple steps, starting with the construction of the core scaffold. The process typically includes:

Industrial Production Methods: Industrial production of OSM-S-358 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: OSM-S-358 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

OSM-S-358 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-358 involves inhibiting a specific enzyme in the malaria parasite, Plasmodium falciparum. This enzyme is crucial for the parasite’s survival and replication. By binding to the enzyme’s active site, OSM-S-358 disrupts its function, leading to the parasite’s death. The molecular targets and pathways involved include the inhibition of protein synthesis and interference with metabolic processes .

Comparison with Similar Compounds

Uniqueness: OSM-S-358 is unique due to its specific structural modifications that enhance its potency against Plasmodium falciparum while maintaining low toxicity to mammalian cells. Its design also allows for better metabolic stability compared to some of its analogs .

Properties

Molecular Formula

C22H21F2N5O2

Molecular Weight

425.4 g/mol

IUPAC Name

2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine

InChI

InChI=1S/C22H21F2N5O2/c1-28(2)18(15-6-4-3-5-7-15)14-30-20-13-25-12-19-26-27-21(29(19)20)16-8-10-17(11-9-16)31-22(23)24/h3-13,18,22H,14H2,1-2H3

InChI Key

WSXRPWJACRAQOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(COC1=CN=CC2=NN=C(N12)C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4

Origin of Product

United States

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